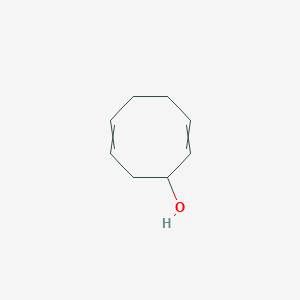

Cycloocta-2,6-dien-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloocta-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-9H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHCVHTOVWRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338678 | |

| Record name | Cycloocta-2,6-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-18-2 | |

| Record name | Cycloocta-2,6-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cycloocta 2,6 Dien 1 Ol and Analogues

Direct Synthetic Routes to Cycloocta-2,6-dien-1-ol

Direct synthetic routes involve the introduction of a hydroxyl group into a cyclooctadiene framework in a single key step. These methods are often favored for their atom economy and straightforward reaction pathways.

Allylic oxidation represents a powerful tool for the direct synthesis of allylic alcohols from alkenes. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation. adichemistry.com The reaction proceeds via an ene reaction followed by a adichemistry.comwikipedia.org-sigmatropic rearrangement of the resulting allylselenite ester, which upon hydrolysis, yields the desired allylic alcohol. wikipedia.org The mechanism of selenium dioxide-mediated allylic oxidation has been a subject of detailed study, confirming the involvement of these concerted steps. rsc.orgnih.gov

The reaction of 1,5-cyclooctadiene (B75094) with selenium dioxide provides a direct pathway to this compound. The regioselectivity of this oxidation is a key consideration, as the presence of two double bonds in the starting material can potentially lead to a mixture of products. However, the reaction can be controlled to favor the formation of the desired mono-hydroxylated product. The use of a catalytic amount of SeO₂ in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP) can improve the efficiency and selectivity of the process. nih.gov

Table 1: Selenium Dioxide Mediated Allylic Oxidation of Cyclooctadiene

| Starting Material | Reagents | Product | Key Features |

| 1,5-Cyclooctadiene | SeO₂, TBHP | This compound | Direct hydroxylation of the allylic position. |

| 1,5-Cyclooctadiene | SeO₂ | This compound | Stoichiometric use of SeO₂ can also be employed. |

Modern catalytic methods offer milder and often more selective alternatives to traditional stoichiometric reagents. Palladium-based catalyst systems, including the third-generation (G3) Buchwald precatalysts, have shown remarkable efficiency in a variety of cross-coupling reactions, and their application can be extended to hydroxylation reactions. sigmaaldrich.comrsc.orgnih.gov While direct hydroxylation of a C-H bond in cyclooctadiene using these systems is challenging, they are instrumental in related transformations that can lead to the target molecule.

For instance, a palladium-catalyzed C-O cross-coupling reaction can be employed. researchgate.net This would typically involve a pre-functionalized cyclooctadiene, such as a cyclooctadienyl halide or triflate, which can then be coupled with a hydroxide (B78521) source. The high activity and stability of G3 precatalysts ensure efficient catalytic turnover and can lead to high yields of the desired alcohol. nih.gov

Table 2: Catalytic Approaches to Cyclooctadienol Synthesis

| Catalyst System | Reactants | Product | Key Features |

| Palladium G3 Precatalyst | Cyclooctadienyl halide/triflate, Hydroxide source | This compound | High efficiency and functional group tolerance. |

Indirect Approaches via Precursor Functionalization

Indirect methods involve the synthesis of a functionalized cyclooctadiene precursor, which is then converted to this compound in a subsequent step. These multi-step sequences can offer greater control over stereochemistry and allow for the synthesis of more complex analogues.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double or triple bonds. wikipedia.orgunacademy.comlibretexts.org While typically used to break down larger molecules, ozonolysis can be strategically employed in the synthesis of polyene alcohols. For instance, a larger cyclic polyene could be selectively cleaved to generate a precursor that, upon further functionalization, yields a cyclooctadienol.

The reaction involves the treatment of an alkene with ozone to form an ozonide intermediate, which is then worked up under reductive conditions (e.g., using zinc dust or dimethyl sulfide) to yield aldehydes or ketones. libretexts.org A subsequent reduction of a carbonyl group in the ozonolysis product would then furnish the desired alcohol. This approach allows for the construction of the cyclooctadienol framework from acyclic or different cyclic precursors. nih.gov

Organometallic reagents are excellent nucleophiles for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org A cyclooctadienyl organometallic species, such as cyclooctadienyl-lithium, can be prepared from a corresponding cyclooctadienyl halide. This organolithium reagent can then react with an electrophile, such as an aldehyde (e.g., formaldehyde), in a nucleophilic addition reaction to form the corresponding alcohol. wikipedia.orgyoutube.com

The reaction of cyclooctadienyl-lithium with formaldehyde (B43269) would yield cycloocta-2,6-dienylmethanol, an analogue of the target compound. To obtain this compound itself, a different strategy involving the reaction of a cyclooctadienone with a hydride reducing agent (a source of nucleophilic hydride) would be necessary. libretexts.org

Table 3: Nucleophilic Addition for Cyclooctadienol Synthesis

| Organometallic Reagent | Electrophile | Intermediate Product | Final Product (after workup) |

| Cyclooctadienyl-lithium | Formaldehyde | Lithium cycloocta-2,6-dienylmethoxide | Cycloocta-2,6-dienylmethanol |

| Hydride reagent (e.g., NaBH₄) | Cycloocta-2,6-dien-1-one | Lithium cycloocta-2,6-dien-1-oxide | This compound |

Stereoselective Synthesis of Cyclooctadienols

The synthesis of specific stereoisomers of cyclooctadienols is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

Achieving stereoselectivity in the synthesis of cyclooctadienols can be accomplished through various strategies. One common approach is the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or groups in the starting material. For example, a chiral oxidizing agent could be used for the allylic oxidation of cyclooctadiene to produce an enantioenriched cyclooctadienol.

Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of cyclooctadienols into its constituent enantiomers. The development of stereoselective synthetic routes is an active area of research, with the goal of providing efficient access to optically pure cyclooctadienols and their derivatives. youtube.comresearchgate.net

Mechanistic Investigations of Reactions Involving Cycloocta 2,6 Dien 1 Ol Derived Species

Pathways in Catalytic Polymerization Reactions

The polymerization of carbenes mediated by rhodium catalysts derived from cyclooctadienol species has been a subject of detailed mechanistic studies, particularly using computational methods like Density Functional Theory (DFT). The active catalytic species is often a cationic [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ complex. acs.org The mechanism of this polymerization involves several key steps: chain propagation, chain transfer, and chain termination, which collectively determine the molecular weight and structure of the resulting polymer.

Chain Propagation: The chain growth in Rh-mediated carbene polymerization occurs through the migratory insertion of a carbene fragment into the rhodium-carbon bond of the growing polymer chain. acs.org DFT calculations have shown that for the cationic Rh(III) species, the chain propagation step is energetically competitive with β-hydride elimination. acs.org This is a crucial factor that allows for the formation of high molecular weight polymers. acs.org In contrast, for neutral (diene)Rh(I)(alkyl) species, chain termination via β-hydride elimination is often favored over propagation, leading to the formation of low molecular weight oligomers. rsc.org The propagation process is also found to be stereoselective, with computations indicating a clear preference for syndiotactic polymer formation through a chain-end control mechanism. acs.orgacs.org A stereoerror in the growing polymer chain can significantly slow down the rate of further propagation, which may contribute to the low initiation efficiencies sometimes observed experimentally. acs.org

Chain Transfer: In these polymerization systems, alcohols can act as chain-transfer agents. figshare.com The mechanism is proposed to involve a nucleophilic attack of the alcohol on the rhodium center, leading to protonolysis of the Rh-C bond. acs.orgfigshare.com This process is computed to be a more favorable pathway than β-hydride elimination for the cationic Rh(III) catalysts. acs.org Increasing the concentration of alcohol accelerates this chain-transfer process, although it remains relatively slow compared to the rate of chain propagation. figshare.com

Chain Termination: The primary chain termination pathway for cationic [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ species is not β-hydride elimination, which is suppressed in these systems. rsc.org Instead, termination predominantly occurs through protonolysis, often involving water or alcohols present in the reaction mixture. figshare.com While β-hydride elimination is a viable process at reaction temperatures, it is less favorable than propagation and alcohol-mediated chain transfer. acs.orgrsc.org This suppression of β-hydride elimination is key to achieving higher molecular weight polymers with Rh(III) catalyst precursors compared to Rh(I) systems. rsc.org

| Mechanistic Step | Catalyst Species | Key Findings | Outcome |

| Chain Propagation | Cationic [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ | Competitive with β-hydride elimination; Favors syndiotacticity. acs.orgacs.org | High molecular weight polymer. acs.org |

| Chain Propagation | Neutral [(cod)Rh(I)(alkyl)]+ | Slower than β-hydride elimination. rsc.org | Low molecular weight oligomers. rsc.org |

| Chain Transfer | Cationic [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ | Alcohol-mediated protonolysis is a favorable pathway. acs.orgfigshare.com | Control of polymer chain length. |

| Chain Termination | Cationic [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ | β-hydride elimination is suppressed; Protonolysis is dominant. rsc.orgfigshare.com | Formation of stable polymer chains. |

Oxidative Rearrangements and Transannular Processes

Transannular reactions, which involve the formation of a covalent bond across a ring, are characteristic of medium-sized rings like the eight-membered cyclooctadiene framework due to the spatial proximity of atoms on opposite sides of the ring. scripps.eduyoutube.com These reactions can be initiated by various electrophilic additions to the double bonds.

The presence of both a dienol system in cycloocta-2,6-dien-1-ol allows for a sequence of reactions involving stereospecific epoxidation followed by an intramolecular nucleophilic attack. The epoxidation of one of the double bonds in the cyclooctadiene ring can be achieved using peroxy acids. This reaction creates a strained three-membered epoxide ring. youtube.com

Following the epoxidation, the hydroxyl group of the alcohol can act as an internal nucleophile. Under either basic or acidic conditions, the epoxide ring can be opened. In an intramolecular SN2' (bimolecular nucleophilic substitution with allylic rearrangement) type of reaction, the hydroxyl group would attack one of the carbons of the remaining double bond, using the epoxide as a leaving group after protonation. However, a more likely pathway is a direct intramolecular SN2 attack on one of the electrophilic carbons of the epoxide ring.

In this SN2 mechanism, the nucleophilic oxygen of the hydroxyl group attacks one of the carbon atoms of the epoxide from the backside, leading to the opening of the strained ring. masterorganicchemistry.com This attack results in the formation of a bicyclic ether. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) is influenced by steric and electronic factors. Generally, under basic or neutral conditions, the nucleophile attacks the less substituted carbon of the epoxide. masterorganicchemistry.comuniversiteitleiden.nl The stereochemistry of this process is well-defined; the SN2 attack proceeds with an inversion of configuration at the carbon center being attacked. masterorganicchemistry.com This transannular cyclization is a powerful method for constructing complex bicyclic scaffolds from simple monocyclic precursors.

| Reaction Stage | Reagents/Conditions | Intermediate/Product | Mechanism |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | This compound epoxide | Electrophilic addition |

| Intramolecular Attack | Basic or acidic catalysis | Bicyclic ether | Intramolecular SN2 ring-opening masterorganicchemistry.com |

Photochemical Reaction Mechanisms

Photochemical reactions provide a pathway to high-energy isomers and unique molecular architectures that are not accessible through thermal reactions. youtube.com Cyclooctadienes, upon irradiation, can undergo various transformations, including geometric isomerization and intramolecular cycloadditions.

When subjected to ultraviolet irradiation, this compound can undergo competing photochemical reactions. One major pathway is geometric isomerization of the cis double bonds to their higher-energy trans isomers. The formation of a trans double bond within an eight-membered ring introduces significant strain. researchgate.net

A second significant pathway is photobicyclization, an intramolecular [2+2] cycloaddition between the two double bonds. acs.org This pericyclic reaction leads to the formation of a tricyclic structure containing a cyclobutane (B1203170) ring. youtube.com The reaction proceeds through a concerted mechanism under photochemical conditions, where the highest occupied molecular orbital (HOMO) of one double bond in its excited state interacts with the lowest unoccupied molecular orbital (LUMO) of the second double bond in its ground state. youtube.com The efficiency and stereochemical outcome of such reactions can be influenced by the use of chiral photosensitizers, which can create a chiral environment for the reaction to proceed enantioselectively. oaepublish.com

The competition between these two pathways—geometric isomerization and photobicyclization—is a common feature in the photochemistry of non-conjugated dienes. The specific outcome can depend on factors such as the wavelength of light used, the presence of a photosensitizer, and the solvent.

| Photochemical Process | Description | Product Type |

| Geometric Isomerization | cis to trans isomerization of a double bond upon photoexcitation. researchgate.net | Strained geometric isomer |

| Photobicyclization | Intramolecular [2+2] cycloaddition between the two C=C bonds. acs.org | Tricyclic saturated compound |

Radical Reaction Pathways in Cyclooctadienol Transformations

Radical reactions proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.com These reactions are valuable in synthesis due to their tolerance of various functional groups and their ability to form bonds in sterically hindered environments. nih.gov

Initiation: A radical reaction involving cyclooctadienol would first require the generation of a radical. This can be achieved in several ways, such as the homolytic cleavage of a weak bond by heat or light, or through a single-electron transfer (SET) from a reagent like samarium diiodide (SmI2). youtube.comnih.gov For cyclooctadienol, a radical could be initiated by abstracting the hydrogen atom from the hydroxyl group or by adding a radical to one of the double bonds.

Propagation: Once a radical is formed on the cyclooctadienol structure, it can undergo a series of propagation steps. A key potential pathway is an intramolecular radical cyclization, where the radical center attacks one of the double bonds within the same molecule. wikipedia.org Such cyclizations are often rapid and selective, with a general preference for forming five- and six-membered rings (exo-cyclization is typically favored over endo-cyclization). wikipedia.org For an eight-membered ring system, a transannular cyclization is also possible, leading to the formation of a bicyclic product. The resulting cyclized radical must then be quenched to form the final product. wikipedia.org

Radical transformations of cyclooctadienol derivatives could thus be used to synthesize complex bicyclic alcohol structures through carefully controlled cyclization cascades. nih.gov

| Radical Reaction Stage | Description | Example for Cyclooctadienol |

| Initiation | Generation of a radical species. youtube.com | Hydrogen abstraction from the -OH group or radical addition to a C=C bond. |

| Propagation | The radical undergoes reactions to form a new radical. youtube.com | Intramolecular cyclization of the initial radical onto a double bond to form a bicyclic radical. wikipedia.org |

| Termination | Destruction of radical species. youtube.com | Combination of two radical intermediates. |

Chemical Transformations and Reactivity of Cycloocta 2,6 Dien 1 Ol

Ring Expansion and Contraction Reactions

The flexible eight-membered ring of cycloocta-2,6-dien-1-ol is susceptible to rearrangements that can alter its size. These transformations are typically driven by the formation of cationic intermediates, leading to either larger or smaller ring systems.

Cationic Rearrangements (e.g., Pinacol-type, Demjanov Rearrangements)

Cationic rearrangements provide a powerful method for modifying carbocyclic skeletons. For a molecule like this compound, these reactions would typically require prior functionalization to generate a suitable precursor.

Pinacol-Type Rearrangement : The classic Pinacol rearrangement involves the 1,2-migration of a group in a 1,2-diol under acidic conditions to form a ketone. wikipedia.orgorganic-chemistry.orgbyjus.com For this compound to undergo such a rearrangement, it would first need to be converted into a vicinal diol, specifically a cyclooctane-1,2-diol derivative. This can be achieved by dihydroxylation of one of the double bonds. Upon treatment with acid, protonation of a hydroxyl group and subsequent loss of water would generate a carbocation. masterorganicchemistry.com Migration of an adjacent carbon-carbon bond of the ring to the carbocation center would result in a ring contraction, yielding a cycloheptane (B1346806) derivative with a formyl group, or a ring expansion to a cyclononanone (B1595960) derivative, depending on which bond migrates. organic-chemistry.org The stereochemistry of the diol plays a crucial role in determining the reaction's outcome, with the group anti-periplanar to the leaving group preferentially migrating. wikipedia.org

Demjanov and Tiffeneau–Demjanov Rearrangements : The Demjanov rearrangement and its variant, the Tiffeneau–Demjanov rearrangement, are methods for one-carbon ring expansion of cycloalkanes. wikipedia.orgorganicreactions.orgwikipedia.org These reactions proceed via the deamination of a primary amine with nitrous acid. wikipedia.org To apply this to this compound, the hydroxyl group would first need to be converted to an aminomethyl group. For instance, oxidation of the alcohol to the corresponding ketone, followed by the addition of cyanide and subsequent reduction, would yield a 1-(aminomethyl)cyclooctanol derivative. Treatment of this amino alcohol with nitrous acid generates a diazonium ion. wikipedia.org The expulsion of nitrogen gas is accompanied by the migration of a ring carbon, leading to a ring-expanded cyclononanone. wikipedia.orgslideshare.net The Tiffeneau–Demjanov rearrangement is particularly effective for synthesizing five, six, and seven-membered rings, but it is also applicable to larger rings, including cyclooctane (B165968) systems. wikipedia.orgslideshare.net

Oxidative Cleavage Strategies for Ring Modulation

Oxidative cleavage of the carbon-carbon double bonds within the cyclooctadiene ring offers a direct method for ring modulation, effectively breaking the cyclic structure to yield linear difunctional compounds. Ozonolysis is the most common and efficient method for this transformation. imperial.ac.uk

The reaction of this compound with ozone would generate an unstable primary ozonide, which rearranges to a secondary ozonide. The subsequent workup of the ozonide determines the nature of the final products. imperial.ac.uk

| Workup Condition | Reagent Example | Product Type |

| Reductive Workup | Zinc (Zn) in water or Dimethyl Sulfide (DMS) | Aldehydes or Ketones |

| Oxidative Workup | Hydrogen Peroxide (H₂O₂) | Carboxylic Acids |

| Reductive Workup | Sodium Borohydride (NaBH₄) | Alcohols |

Cleavage of both double bonds in this compound would break the ring, leading to a long-chain aliphatic molecule containing multiple carbonyl or carboxyl groups, depending on the workup conditions. The original hydroxyl-bearing carbon would become part of this chain. This strategy effectively transforms the cyclic dienol into complex acyclic building blocks.

Cyclization and Heterocyclization Reactions

The dienol system in this compound is well-suited for intramolecular cyclization reactions, particularly those catalyzed by transition metals. These reactions can form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of bicyclic and heterocyclic frameworks.

Palladium-Catalyzed Cyclizations

Palladium complexes are highly effective catalysts for a variety of cyclization reactions involving dienes and alcohols. divyarasayan.orglibretexts.orgyoutube.com For this compound, intramolecular palladium-catalyzed reactions can lead to the formation of fused or bridged ring systems.

One plausible pathway is a Wacker-type oxidative cyclization. In this process, a palladium(II) catalyst would activate one of the double bonds toward nucleophilic attack by the intramolecular hydroxyl group. nih.gov This would form a new tetrahydrofuran (B95107) ring fused to the cyclooctane skeleton. Subsequent β-hydride elimination would regenerate the palladium catalyst and yield a stable bicyclic ether. Tandem cyclization-rearrangement reactions of dienols catalyzed by palladium(II) can also occur, where the initial cyclization product undergoes further transformations. nih.gov

Copper(I)-Catalyzed Intramolecular Cycloadditions

Copper(I) catalysts are known to promote various intramolecular reactions, including cycloadditions. nih.gov While a direct cycloaddition of the two double bonds in this compound is not typical, the molecule can be derivatized to create a substrate suitable for copper-catalyzed transformations.

For example, the alcohol could be oxidized to the corresponding cycloocta-2,6-dien-1-one. Conversion of this enone into a conjugated enynone would set the stage for a copper-catalyzed intramolecular annulation. acs.org In such a reaction, a copper catalyst could mediate a 5-exo-dig cyclization to generate a copper-carbene intermediate, which could then undergo further reaction with the second double bond to form a complex polycyclic system. acs.org Copper-catalyzed three-component couplings involving 1,3-dienes, diboron (B99234) reagents, and ketones are also known, highlighting the versatility of copper in mediating complex transformations of unsaturated systems. rsc.org

Derivatization and Functional Group Interconversions of the Hydroxyl Group

The secondary, allylic hydroxyl group is a key site for reactivity in this compound, allowing for numerous functional group interconversions. fiveable.mesolubilityofthings.com These transformations are fundamental for elaborating the molecule's structure in multi-step syntheses.

Common derivatizations include:

Oxidation : As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, yielding cycloocta-2,6-dien-1-one. A variety of reagents can accomplish this, including chromium-based reagents (e.g., PCC, Jones reagent) and milder, more selective methods like Swern or Dess-Martin oxidations. imperial.ac.uk

Conversion to Halides : The alcohol can be converted into the corresponding alkyl halide. Treatment with thionyl chloride (SOCl₂) yields the chloride, while phosphorus tribromide (PBr₃) provides the bromide. fiveable.me

Esterification : The hydroxyl group readily reacts with acyl chlorides or anhydrides to form esters. This is often used to install protecting groups or to prepare derivatives for analysis. researchgate.net

Conversion to a Leaving Group : For nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. ub.edu

Isomerization : Transition metal catalysts can facilitate the isomerization of allylic alcohols to their corresponding carbonyl compounds. mdpi.com

These fundamental transformations highlight the utility of this compound as a starting material, enabling its conversion into a wide array of other functionalized cyclooctane derivatives for further synthetic exploration.

Ester and Tosylate Formation

The hydroxyl group of this compound serves as a reactive handle for the introduction of various functional groups. The conversion of this alcohol to its corresponding esters and tosylates is a common strategy to enhance its utility in organic synthesis. Esterification can alter the molecule's steric and electronic properties, while tosylation transforms the hydroxyl moiety into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

Ester Formation

The synthesis of esters from this compound can be achieved through several standard protocols, most commonly involving the reaction with an acyl halide or anhydride (B1165640) in the presence of a base. A prevalent example is the formation of cycloocta-2,6-dien-1-yl acetate. This transformation is typically carried out by treating the parent alcohol with acetic anhydride and a catalytic amount of a strong acid or, more frequently, a base such as pyridine (B92270) or a tertiary amine. The base serves to neutralize the carboxylic acid byproduct and to activate the alcohol.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| This compound | Acetic Anhydride | Pyridine | Cycloocta-2,6-dien-1-yl acetate |

This table presents a representative example of an esterification reaction involving this compound.

Tosylate Formation

The conversion of this compound to its tosylate derivative is a critical step for activating the hydroxyl group for further synthetic manipulations. The standard procedure for this transformation involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. Pyridine acts as a solvent and also as a scavenger for the hydrochloric acid that is formed during the reaction. The reaction is generally performed at reduced temperatures to control its exothermicity and to prevent side reactions. The resulting tosylate is a stable solid that can be readily purified and used in subsequent reactions where a good leaving group is required.

A general procedure for the tosylation of an alcohol involves dissolving the alcohol in a suitable solvent, such as dichloromethane (B109758) or pyridine, and cooling the solution in an ice bath. To this solution, p-toluenesulfonyl chloride is added portion-wise, followed by a base like 4-dimethylaminopyridine (B28879) (DMAP) which can act as a catalyst. The reaction mixture is stirred until completion, after which it is worked up to isolate the desired tosylate.

| Reactant 1 | Reactant 2 | Base | Catalyst (optional) | Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | 4-Dimethylaminopyridine | Cycloocta-2,6-dien-1-yl tosylate |

This table outlines the typical reagents used in the tosylation of this compound.

Organometallic Chemistry and Catalysis with Cycloocta 2,6 Dien 1 Ol Derived Ligands

Ligand Design and Complexation Strategies

While general strategies for ligand design are well-established, their application to Cycloocta-2,6-dien-1-ol is not described. The focus of diene-based ligand chemistry remains heavily centered on unsubstituted or symmetrically substituted cycloocta-1,5-diene (B8815838).

Rhodium Complexes (e.g., Cycloocta-1,5-diene as a Ligand Scaffold)

Rhodium complexes featuring the cycloocta-1,5-diene (COD) ligand are fundamental in organometallic chemistry and catalysis. nsf.govnih.gov The compound di-μ-chlorido-bis(η⁴-cycloocta-1,5-diene)dirhodium(I), or [RhCl(COD)]₂, is a common and stable precursor for synthesizing a wide array of rhodium catalysts. figshare.com The COD ligand in these complexes can be substituted by other ligands, such as chiral phosphines, to generate catalysts for asymmetric synthesis. semanticscholar.org

A notable related compound is Hydroxy(cyclooctadiene)rhodium(I) dimer, [Rh(OH)(COD)]₂, which has been used as a catalyst for the oxygenative addition to terminal alkynes. researchgate.netsigmaaldrich.com However, in this complex, the hydroxyl group is a ligand on the rhodium center itself, not a functional group on the diene.

There is no specific information available on rhodium complexes formed with ligands synthesized from this compound.

Rhenium Complexes and Coordination Behavior with Polyenes

Rhenium exhibits complex coordination chemistry with various polyenes. For instance, semi-solvated rhenium arene precursors like [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ readily react with π-donors, including 1,5-cyclooctadiene (B75094) (COD), to form stable complexes such as [Re(η⁶-C₆H₆)(η⁴-COD)(NCCH₃)]⁺. nih.gov The coordination chemistry of rhenium with functionalized polyenes has been explored, but specific studies involving this compound or its derivatives are absent from the literature. Research on rhenium coordination tends to focus on ligands like nitrogen-doped nanographenes or those with biologically relevant functional groups to study conformational changes or anticancer activities. nsf.govmdpi.com

Palladium and Platinum Systems in Cyclooctadiene-Mediated Catalysis

Palladium and platinum complexes containing the cycloocta-1,5-diene ligand, such as [PdCl₂(COD)] and [PtCl₂(COD)], are well-established starting materials for the synthesis of a wide range of organometallic compounds and catalysts. nih.govwikipedia.org The COD ligand in these systems is relatively labile and can be replaced by other ligands, which is a key step in many catalytic cycles. nih.gov These complexes are precursors for catalysts used in various transformations, including cross-coupling reactions and hydrosilylation. wikipedia.orgmdpi.com

Despite the extensive research on Pd and Pt complexes with the unsubstituted COD ligand, there is no available data on complexes or catalytic systems specifically derived from this compound.

Applications in Homogeneous and Heterogeneous Catalysis

The application of metal complexes in catalysis is a vast field. However, linking these applications back to ligands specifically derived from this compound is not possible based on current literature.

C-H Activation and Functionalization

Palladium is a premier metal for catalytic C-H activation and functionalization, often guided by a directing group on the substrate. nih.gov Rhodium is also widely used, particularly for the synthesis of chiral compounds through C-H functionalization. chemrxiv.org A recent approach has been the direct C-H functionalization of the standard COD ligand itself while it is coordinated to rhodium to create novel chiral diene ligands in situ. chemrxiv.org This highlights that even when functionalizing the diene, the starting point is typically the simpler, unsubstituted cycloocta-1,5-diene rather than a pre-functionalized isomer like this compound.

There is no literature describing the use of ligands derived from this compound in metal-catalyzed C-H activation reactions.

Stereochemical Aspects and Conformational Analysis of Cycloocta 2,6 Dien 1 Ol

Chirality and Enantioselective Transformations in Cyclooctadienone Systems

Cycloocta-2,6-dien-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). The presence of this stereocenter gives rise to a pair of enantiomers, (R)-cycloocta-2,6-dien-1-ol and (S)-cycloocta-2,6-dien-1-ol. The synthesis of enantiomerically pure or enriched cyclooctadienols and their precursor cyclooctadienones is a key objective in asymmetric catalysis.

While direct enantioselective transformations on cyclooctadienone systems are not extensively documented, principles from asymmetric synthesis in related cyclic systems, such as cyclohexadienones, can be extrapolated. Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral building blocks. mdpi.com For instance, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been shown to produce γ-benzoyloxy cycloalkenones with high enantioselectivity. mdpi.com Such strategies could potentially be adapted for the synthesis of chiral cyclooctadienone derivatives.

The development of chiral catalysts is central to achieving high enantioselectivity. Chiral ligands, such as those derived from trans-cyclooctenes, have been demonstrated to provide effective coordination spheres for asymmetric transition-metal catalysis, for example, in rhodium-catalyzed 1,4-additions to cyclic enones. researcher.life The application of such chiral ligands and catalysts to the synthesis of cyclooctadienone precursors could offer a viable route to enantiomerically enriched this compound.

Furthermore, organocatalysis has emerged as a powerful strategy for enantioselective transformations. researchgate.net Chiral primary aminothioureas, in combination with achiral thioureas, have been used to promote highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates, leading to the formation of chiral 8-oxabicyclo[3.2.1]octane derivatives. researchgate.net These complex chiral scaffolds highlight the potential for organocatalytic methods to be applied to the asymmetric synthesis of functionalized eight-membered rings.

A summary of potential enantioselective approaches is presented in the table below.

| Catalytic System | Reaction Type | Potential Application to Cyclooctadienone Systems |

| Palladium with Chiral Ligands | Oxidative Desymmetrization | Synthesis of chiral γ-acyloxy cyclooctadienones |

| Rhodium with Chiral trans-Cyclooctene Ligands | Asymmetric 1,4-Addition | Enantioselective addition of nucleophiles to cyclooctadienone |

| Chiral Primary Aminothiourea/Thiourea | [5+2] Cycloaddition | Asymmetric synthesis of bicyclic precursors to cyclooctadienols |

Diastereoselective Control in this compound Derivatives

The synthesis of substituted derivatives of this compound introduces additional stereocenters, leading to the formation of diastereomers. Achieving control over the relative stereochemistry of these centers is a critical aspect of synthetic design. Diastereoselective reactions, guided by the existing stereochemistry of the substrate or by chiral reagents and catalysts, are employed to favor the formation of a specific diastereomer.

One common strategy for introducing new stereocenters with high diastereoselectivity is the epoxidation of the double bonds in the cyclooctadiene ring. The stereochemical outcome of the epoxidation of cyclic dienes can be influenced by the directing effect of existing functional groups, such as the hydroxyl group in this compound. The stereoselective epoxidation of cyclic dienes and trienes using reagents like dioxiranes has been a subject of study. researchgate.net The facial selectivity of the epoxidation is often dictated by the steric and electronic environment of the double bond.

The subsequent ring-opening of the resulting epoxides with nucleophiles can also proceed with high diastereoselectivity. The stereochemistry of the ring-opening is typically governed by an SN2-type mechanism, leading to inversion of configuration at the carbon atom undergoing nucleophilic attack. In cyclic systems like cyclohexane epoxides, the transition state of the ring-opening reaction often adopts a chair-like conformation to minimize steric interactions, which influences the diastereoselectivity of the product. youtube.com

Nucleophilic addition to the carbonyl group of a precursor cyclooctadienone is another key reaction where diastereoselective control is crucial. The approach of the nucleophile to the carbonyl carbon can be influenced by the steric hindrance and conformational preferences of the eight-membered ring, leading to the preferential formation of one diastereomeric alcohol.

The table below summarizes key reactions for achieving diastereoselective control.

| Reaction | Key Factors Influencing Diastereoselectivity |

| Epoxidation | Directing effect of existing substituents (e.g., hydroxyl group), steric hindrance of the ring conformation. |

| Epoxide Ring-Opening | SN2 mechanism leading to inversion of configuration, conformational preferences of the transition state. |

| Nucleophilic Addition to Ketone | Steric accessibility of the carbonyl group, conformational bias of the cyclooctadienone ring. |

Conformational Dynamics of Cyclooctadiene Skeletons and Substituent Effects

The eight-membered ring of cyclooctadiene is conformationally flexible and can adopt several low-energy conformations. The most stable conformation of cyclooctane (B165968) is the boat-chair form. The introduction of double bonds in the ring, as in cycloocta-1,5-diene (B8815838), restricts the conformational flexibility. The conformational analysis of cyclooctadiene has been studied using computational methods and NMR spectroscopy.

The presence of substituents, such as the hydroxyl group in this compound, can significantly influence the conformational equilibrium of the cyclooctadiene ring. The substituent's preference for an equatorial or axial-like position is governed by a balance of steric and electronic effects. In substituted cyclohexanes, for example, substituents generally prefer to occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.org Similar principles apply to the more complex conformational landscape of cyclooctadiene.

The orientation of the hydroxyl group can influence the reactivity of the molecule. For instance, the conformational preference of the hydroxyl group can affect the rate and stereoselectivity of reactions at other positions in the ring. The interplay between the hydroxyl group and the double bonds can also lead to specific intramolecular interactions that stabilize certain conformations. The effect of a hydroxyl group on the conformation and interactions within a molecule has been a subject of study, particularly in the context of hydrogen bonding and electrostatic interactions. nih.govresearchgate.net

Computational studies on the conformational preferences of substituted cyclopentadienyl complexes have shown that even subtle changes in substitution can lead to significant differences in the stability of various conformers. roaldhoffmann.com While not directly on cyclooctadienol, these studies highlight the sensitivity of conformational equilibria to substituent effects.

The dynamic nature of the cyclooctadiene skeleton means that the molecule is likely in a state of rapid conformational interconversion at room temperature. NMR spectroscopy is a powerful tool for studying these dynamic processes, allowing for the determination of the barriers to ring inversion and the relative populations of different conformers.

The table below outlines the key factors influencing the conformation of cyclooctadiene skeletons.

| Factor | Influence on Conformation |

| Ring Strain | The presence of sp² hybridized carbons from the double bonds introduces angle and torsional strain, influencing the preferred ring geometry. |

| Steric Interactions | Repulsive interactions between substituents and other parts of the ring (e.g., 1,3-diaxial-like interactions) destabilize certain conformations. |

| Electronic Effects | Intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, can stabilize specific conformations. |

| Substituent Position | The preference for a substituent to occupy an equatorial-like versus an axial-like position to minimize steric strain. |

Theoretical and Computational Studies of Cycloocta 2,6 Dien 1 Ol Reactivity

Density Functional Theory (DFT) in Reaction Pathway Elucidation (e.g., Carbene Polymerization)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has proven invaluable in elucidating complex reaction mechanisms, such as the polymerization of carbenes catalyzed by metal complexes.

Studies have utilized DFT to compute the intricate pathways of carbene polymerization catalyzed by species containing a cycloocta-2,6-dien-1-yl ligand, specifically cationic [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ complexes. bohrium.com These calculations have successfully mapped out the key steps of the polymerization process:

Chain Propagation: The insertion of carbene units into the growing polymer chain. DFT calculations show that for the cationic rhodium(III) catalyst, this step is competitive with β-hydride elimination, which allows for the formation of high molecular weight polymers. bohrium.com

Chain Transfer: The termination of a growing polymer chain and the start of a new one. Calculations indicate that alcohol-mediated protonolysis is a more favorable chain transfer pathway than β-hydride elimination. bohrium.com

Chain Termination: The cessation of polymer growth. β-hydride elimination is a potential termination pathway, but it is less competitive in the cationic Rh(III) system compared to chain propagation. bohrium.com

These computational findings align with and provide a mechanistic explanation for experimental observations in rhodium-mediated carbene polymerizations. bohrium.com Furthermore, DFT has been applied to understand other polymerization reactions, such as the palladium-catalyzed copolymerization of cyclopropenone with ethylene, demonstrating its broad utility in reaction mechanism analysis. mdpi.com

Quantum Chemical Calculations for Energetic and Structural Insights

Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules. These methods provide detailed information about molecular geometry, electronic structure, and thermodynamic stability. For cycloocta-2,6-dien-1-ol, computational tools can predict various structural and energetic descriptors.

Calculations can determine the lowest energy conformation (optimized geometry), vibrational frequencies, and electronic properties of the molecule. researchgate.net These insights are crucial for understanding the molecule's stability and reactivity. For instance, computed properties for this compound are available through public databases.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O | PubChem |

| Molecular Weight | 124.18 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 124.088815002 Da | PubChem |

This table is generated based on data from PubChem CID 550652. nih.gov

These computed descriptors provide a foundational understanding of the molecule's physical and chemical characteristics without the need for laboratory synthesis and analysis.

Computational Approaches to Stereoselectivity Prediction

Predicting the stereochemical outcome of a reaction is a significant challenge in organic chemistry. Computational chemistry offers increasingly reliable tools for predicting stereoselectivity, guiding the rational design of asymmetric catalysts and reactions. rsc.org

Advances in computational power and theoretical methods allow for the modeling of transition states for different stereoisomeric pathways. By comparing the calculated activation energies of these pathways, chemists can predict which stereoisomer will be preferentially formed.

In the context of reactions involving derivatives of this compound, computational studies have provided specific stereochemical predictions. For the carbene polymerization catalyzed by [(cycloocta-2,6-dien-1-yl)Rh(III)(alkyl)]+ species, DFT calculations of chain-end-controlled propagation revealed a distinct preference for syndiotactic polymerization. bohrium.com This type of specific, quantitative prediction is a key advantage of using computational approaches.

Modern strategies often combine quantum mechanics with machine learning to enhance predictive accuracy. fu-berlin.dersc.org By training algorithms on datasets of reactions with known stereochemical outcomes, these models can predict the stereoselectivity for new, untested systems, accelerating the discovery of new synthetic methods. fu-berlin.denih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.